N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a pyrazole moiety, and a methylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment to Pyridine Ring: The pyrazole derivative is then coupled with a pyridine derivative, often through a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: This step can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the trifluoromethylated pyridine.
Methylation of the Amine: The final step involves the methylation of the amine group, which can be done using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, using continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially converting them to more reactive intermediates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation Products: N-oxides of the pyrazole ring.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various functionalized pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
- Investigated for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. It can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological target, but often involve inhibition of enzymatic activity or alteration of receptor signaling.
Comparison with Similar Compounds
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-pyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
6-(Trifluoromethyl)pyridin-2-amine: Does not have the pyrazole moiety, leading to reduced complexity and potentially different applications.
Uniqueness:
- The presence of both the trifluoromethyl group and the pyrazole moiety makes N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine unique in terms of its electronic properties and potential biological activity. This combination is not commonly found in other compounds, providing a distinct advantage in specific applications.
Properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4/c1-18(8-9-6-7-16-19(9)2)11-5-3-4-10(17-11)12(13,14)15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKGFDBKELNIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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